

Physicochemical properties of Methyl 2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2,3-dimethylbenzoate

Cat. No.: B156646

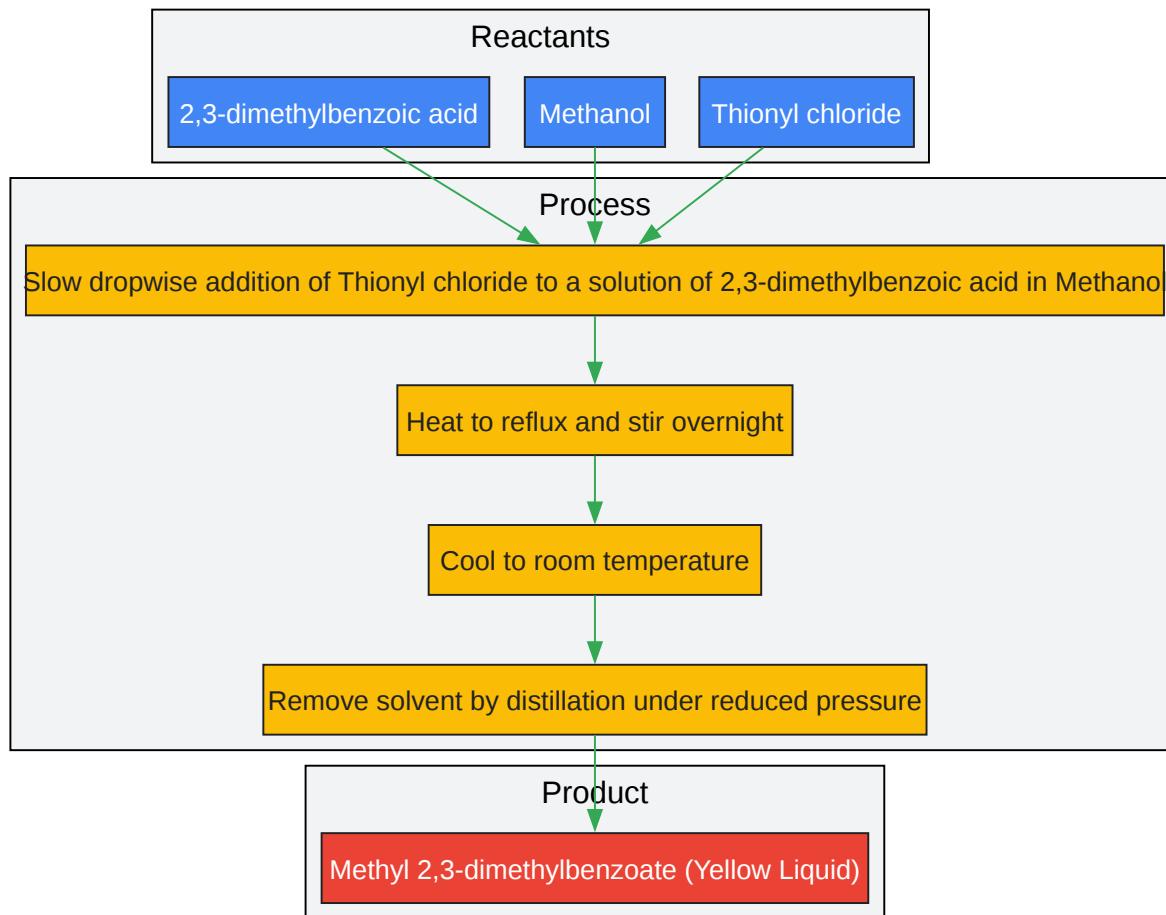
[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Methyl 2,3-dimethylbenzoate**

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral analysis of **Methyl 2,3-dimethylbenzoate**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

Methyl 2,3-dimethylbenzoate is a benzoate ester, also known as 2,3-Dimethylbenzoic Acid Methyl Ester.^[1] It is a yellow liquid at room temperature.^[1]


Table 1: Physicochemical Properties of **Methyl 2,3-dimethylbenzoate**

Property	Value	Reference
CAS Number	15012-36-9	[2] [3]
Molecular Formula	C10H12O2	[2] [3]
Molecular Weight	164.201 g/mol	[2] [3]
Boiling Point	233.9 °C at 760 mmHg	[2]
Density	1.027 g/cm³	[2]
Flash Point	101.4 °C	[2]
Vapor Pressure	0.0544 mmHg at 25°C	[2]
Refractive Index	1.508	[2]
LogP	2.090	[2]
Polar Surface Area	26.3 Å²	[2] [3]
IUPAC Name	methyl 2,3-dimethylbenzoate	[3]
SMILES	CC1=C(C(=CC=C1)C(=O)OC)C	[3]
InChIKey	RQTXEJYGOHZSIW-UHFFFAOYSA-N	[2] [3]

Synthesis of Methyl 2,3-dimethylbenzoate

Methyl 2,3-dimethylbenzoate can be synthesized from 2,3-dimethylbenzoic acid.[\[1\]](#) The process involves the dropwise addition of thionyl chloride to a solution of 2,3-dimethylbenzoic acid in methanol.[\[1\]](#) To prevent an intense exothermic reaction, the rate of addition must be carefully controlled.[\[1\]](#) The reaction mixture is then heated to reflux and stirred overnight.[\[1\]](#) After cooling to room temperature, the solvent is removed by distillation under reduced pressure to yield **Methyl 2,3-dimethylbenzoate** as a yellow liquid.[\[1\]](#)

Synthesis of Methyl 2,3-dimethylbenzoate

[Click to download full resolution via product page](#)

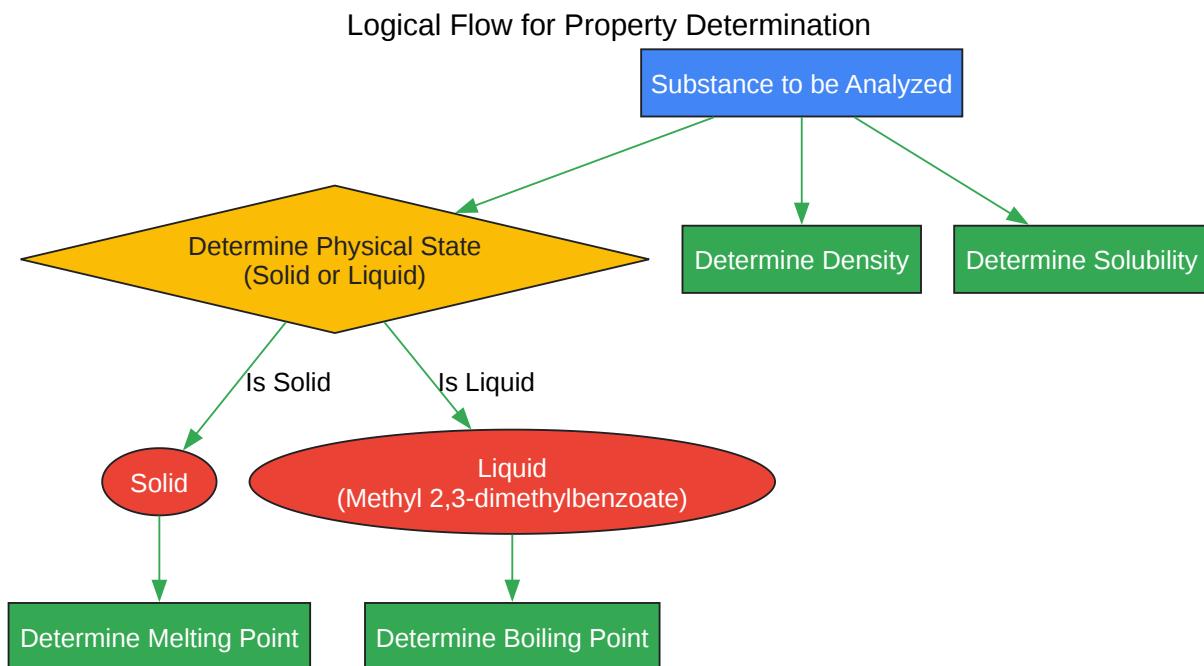
Caption: Synthesis workflow for **Methyl 2,3-dimethylbenzoate**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H -NMR spectrum of **Methyl 2,3-dimethylbenzoate** in CDCl_3 (300 MHz) shows the following peaks: δ 2.34 (s, 3H), 3.45 (s, 3H), 3.90 (s, 3H), 7.15 (t, 1H), 7.28 (d, 1H), 7.62 (d, 1H).[1]

Mass Spectrometry


In Gas Chromatography-Mass Spectrometry (GC-MS), **Methyl 2,3-dimethylbenzoate** exhibits a top peak at an m/z of 133, with the second and third highest peaks at 132 and 105 respectively.[3]

Infrared (IR) Spectroscopy

The IR spectrum of methyl benzoate, a related compound, shows characteristic peaks for the ester functional group and the benzene ring.[4] For methyl-substituted benzoates, aromatic C-H vibrations are typically observed above 3040 cm^{-1} , while methyl group vibrations appear below this value.[5]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a substance like **Methyl 2,3-dimethylbenzoate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining physical properties.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7]

- Apparatus: A small test tube (e.g., a sodium fusion tube), a capillary tube sealed at one end, a thermometer, a heating apparatus (like a Thiele's tube or an oil bath), and a clamp stand. [6]
- Procedure:
 - Fill the small test tube with a small amount of the liquid sample.[6]

- Place the sealed capillary tube into the liquid with the open end submerged.[6]
- Attach the test tube to a thermometer.[6]
- Immerse the setup in a heating bath, ensuring the liquid level in the bath is above that in the test tube.[6]
- Gently heat the bath.[6] A continuous stream of bubbles will emerge from the capillary tube as the liquid approaches its boiling point.[6]
- Remove the heat source and record the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6] This temperature is the boiling point.[6]

Determination of Melting Point

Although **Methyl 2,3-dimethylbenzoate** is a liquid at room temperature, this protocol is included for broader applicability. The melting point is the temperature at which a substance transitions from a solid to a liquid state.[8]

- Apparatus: Capillary tubes, a thermometer, a heating bath (such as a Thiele tube or a Mel-Temp apparatus), and a mortar and pestle.[8]
- Procedure:
 - If the sample is crystalline, powder it using a mortar and pestle.[8]
 - Pack a small amount of the powdered sample into a capillary tube sealed at one end.[8]
 - Attach the capillary tube to a thermometer.
 - Immerse the setup in a heating bath.
 - Heat the bath slowly and evenly.[8]
 - Record the temperature at which the substance begins to melt and the temperature at which it has completely melted.[8] The range between these two temperatures is the melting point range. For a pure substance, this range is typically narrow.[8]

Determination of Density

Density is the mass per unit volume of a substance.[9]

- Apparatus: A graduated cylinder, an electronic balance.[9][10][11]
- Procedure:
 - Measure and record the mass of an empty, dry graduated cylinder.[10][12]
 - Add a known volume of the liquid to the graduated cylinder and record the volume accurately.[9][10]
 - Measure and record the combined mass of the graduated cylinder and the liquid.[9][10]
 - Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[12]
 - Calculate the density using the formula: Density = Mass / Volume.[10]

Determination of Solubility

Solubility is the ability of a solute to dissolve in a solvent.

- Apparatus: Small test tubes, graduated pipettes or cylinders.
- Procedure (Qualitative):
 - Place a small, measured amount of the solute (e.g., 25 mg) into a test tube.[13]
 - Add a small, measured volume of the solvent (e.g., 0.75 mL) in portions.[13]
 - After each addition, shake the test tube vigorously to facilitate dissolution.[13]
 - Observe whether the solute dissolves. The compound's solubility can be classified based on its behavior in various solvents like water, diethyl ether, 5% NaOH, 5% NaHCO₃, and 5% HCl.[13][14]

Safety and Hazards

Methyl 2,3-dimethylbenzoate is associated with the following GHS hazard statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment should be used when handling this compound.[3]

Conclusion

This technical guide has summarized the key physicochemical properties, synthesis, and analytical data for **Methyl 2,3-dimethylbenzoate**. The provided experimental protocols offer standardized methods for the determination of its properties. This information serves as a valuable resource for researchers and scientists in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2,3-dimethylbenzoate- | 15012-36-9 [chemicalbook.com]
- 2. Methyl 2,3-dimethylbenzoate | CAS#:15012-36-9 | Chemsoc [chemsoc.com]
- 3. Methyl 2,3-dimethylbenzoate | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. proprep.com [proprep.com]
- 5. researchgate.net [researchgate.net]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. wjec.co.uk [wjec.co.uk]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Physicochemical properties of Methyl 2,3-dimethylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156646#physicochemical-properties-of-methyl-2-3-dimethylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com